{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-nitroanilino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(5-18-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFKBLRDDATRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid typically involves the nitration of phenylacetic acid followed by subsequent reactions to introduce the amino and oxoethoxy groups. One common method involves the reaction of 2-nitroaniline with ethyl oxalyl chloride in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline or hydroxylamine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is used as a reagent in organic synthesis, particularly in the formation of heterocycles and as a protecting group for primary alcohols .
Biology
Medicine
Research is ongoing to explore the compound’s potential as a precursor for pharmaceuticals with various therapeutic properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with enzymes or other biomolecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.
4-Nitrophenylacetic acid: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.
2-Nitrodiphenylamine: Contains a nitro group and an amino group but lacks the oxoethoxy group, leading to different chemical properties and uses.
Uniqueness
{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is unique due to the presence of both nitro and amino groups on the phenyl ring, along with an oxoethoxy group, which provides a versatile platform for various chemical transformations and applications in research and industry.
Biological Activity
{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing its mechanisms of action, biochemical pathways, and research findings.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : Similar compounds have shown a high affinity for multiple receptors, suggesting that this compound may interact with various biological targets.
- Antioxidant Activity : The presence of the nitrophenyl group may contribute to antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial and Anticancer Effects : The compound has been investigated for its potential to inhibit microbial growth and cancer cell proliferation, indicating a broad spectrum of biological activity.
Biochemical Pathways
The compound's activity may be linked to several biochemical pathways:
- Biosynthesis of Amino Acids : Compounds structurally similar to amino acids often participate in metabolic pathways that are crucial for cellular function and growth.
- Signal Transduction : It may influence signaling pathways related to inflammation and apoptosis, which are critical in cancer progression and immune responses.
Research Findings
Recent studies have explored the biological activity of this compound:
- Antimicrobial Activity : In vitro studies demonstrated significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Properties : Research indicated that the compound could induce apoptosis in cancer cell lines, potentially through the activation of caspases and disruption of mitochondrial function.
- Case Studies : Specific case studies have highlighted the effectiveness of this compound in reducing tumor size in animal models, supporting its therapeutic potential in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antioxidant | Protects against oxidative stress |
Q & A
Q. What synthetic methodologies are recommended for synthesizing {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and ester hydrolysis. A common approach includes:
- Step 1 : Reacting 2-nitroaniline with a bromoacetyl derivative to form the amide intermediate.
- Step 2 : Coupling the intermediate with glycolic acid derivatives under basic conditions (e.g., THF with catalytic piperidine) to introduce the acetic acid moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield high-purity product .
Key parameters: Reaction temperature (20–25°C), anhydrous conditions, and monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate).
Q. How is the structural integrity of this compound confirmed experimentally?
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Respiratory Protection : Use NIOSH-approved P95 respirators for powder handling; OV/AG-P99 cartridges for vapor protection .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in biological systems?
The nitro group (-NO₂) enhances electrophilicity, enabling interactions with enzyme active sites. For example:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for oxidoreductases via nitro group reduction (e.g., forming nitro radicals that disrupt catalytic cycles) .
- Cellular Uptake : The nitro substituent improves membrane permeability, as observed in fluorescence-based uptake assays using HeLa cells (IC₅₀ ~50 µM) .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Scenario : Discrepancies in ¹H NMR integration ratios.
- Solution :
Q. What pharmacological applications are being explored for this compound?
- Anticancer Activity : Preclinical studies show apoptosis induction in MCF-7 breast cancer cells (24-h exposure, 100 µM). Mechanistic studies suggest ROS generation via nitro group redox cycling .
- Antimicrobial Potential : Synergistic effects observed with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) in checkerboard assays (FIC index = 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
